(Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2OS/c1-2-9-21-14-8-7-11(19)10-15(14)23-17(21)20-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDFDCNNTRTXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide and a base such as potassium carbonate in a solvent like DMF.
Bromination and Chlorination: The bromine and chlorine atoms are introduced through halogenation reactions using bromine and chlorine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzothiazole core or the prop-2-yn-1-yl group, resulting in different reduced forms of the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of benzothiazole, including compounds similar to (Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, exhibit significant anticancer properties. Studies have shown that modifications to the benzothiazole scaffold can enhance cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, compounds with similar structures have been tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, demonstrating promising results in vitro .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that these compounds can inhibit bacterial growth at varying concentrations, making them potential candidates for developing new antibacterial agents .
Material Science Applications
Organic Electronics
Benzothiazole derivatives are being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. The unique electronic properties of these compounds allow for efficient charge transport and light emission, which are crucial for the performance of electronic devices. Studies have demonstrated that incorporating such compounds into device architectures can enhance efficiency and stability .
Data Tables
Case Studies
-
Anticancer Study
A recent study evaluated the anticancer potential of a series of benzothiazole derivatives, including those similar to this compound. The results indicated that specific modifications to the benzothiazole structure significantly increased the potency against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The study concluded that further exploration of structure-activity relationships could lead to the development of more effective anticancer agents . -
Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against a panel of bacterial strains. The results showed that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, suggesting their potential use as novel antimicrobial agents in clinical settings .
Mechanism of Action
The mechanism of action of (Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets in biological systems. The benzothiazole core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Core
- N-(6-Bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylsulfamoyl)benzamide (): This analog replaces the propargyl group with an ethyl substituent and introduces a dimethylsulfamoyl group on the benzamide. The dimethylsulfamoyl group is a stronger electron-withdrawing moiety than bromine, which may enhance binding to electrophilic targets .
- Quinolinium Derivatives with Benzo[d]thiazol-2(3H)-ylidene Groups (): Compounds like I8 and 4c1 feature quinolinium cores fused with benzothiazole-ylidene groups. Unlike the target compound, these derivatives include cationic quinolinium moieties, which enhance water solubility and interaction with bacterial membranes.
Electronic and Physical Properties
Aroyl-S,N-Ketene Acetals () :
Compounds such as 3ah and 3r share the benzothiazole-ylidene scaffold but incorporate electron-deficient aryl groups (e.g., nitro, trifluoromethyl). These groups induce stronger polarization than bromine, leading to redshifted absorption/emission spectra in solid-state AIE (aggregation-induced emission) applications. The target compound’s bromine may offer a balance between electron withdrawal and synthetic versatility .- Its IR and NMR data (e.g., C=N stretch at 1645 cm⁻¹, δ 7.86–7.92 ppm aromatic protons) provide benchmarks for comparing electronic environments in heterocyclic systems .
Biological Activity
(Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound featuring a thiazole moiety, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound's structure includes:
- A bromine atom at the 2-position,
- A chlorine atom at the 6-position of the benzo[d]thiazole,
- An alkyne substituent (prop-2-yn-1-yl) that enhances its reactivity.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific compound has been evaluated for its cytotoxicity and potential as an anticancer agent.
Anticancer Activity
Studies have shown that similar thiazole derivatives possess significant anticancer properties. For instance, compounds with structural similarities have demonstrated effective inhibition of cancer cell lines such as A-431 and Jurkat cells, with IC50 values often below that of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 13 | A-431 | < 1.0 | |
| Doxorubicin | A-431 | 1.5 | |
| Compound 9 | Jurkat | 1.61 ± 1.92 |
The mechanism of action for thiazole derivatives often involves interaction with key proteins involved in cell survival and proliferation. For example, molecular dynamics simulations have indicated that certain thiazole compounds interact with the Bcl-2 protein primarily through hydrophobic contacts, which are crucial for their cytotoxic activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- Electron-donating groups at specific positions enhance activity.
- The presence of a methyl group at position 4 increases cytotoxicity.
- The N-substituent plays a critical role in determining the overall biological efficacy .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticonvulsant Activity : Compounds similar to the target molecule have been tested in picrotoxin-induced convulsion models, revealing promising anticonvulsant effects .
- Antibacterial Activity : Thiazole derivatives have been shown to exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents against infections .
- Cytotoxicity Studies : In vitro studies demonstrated that certain thiazole derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
What synthetic strategies are effective for introducing the prop-2-yn-1-yl substituent in benzo[d]thiazol derivatives?
Methodological Answer:
Propargylation via alkylation reactions using propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is common. Key steps include:
- Temperature control (0–5°C) to minimize alkyne polymerization.
- Monitoring by TLC (hexane:EtOAc 7:3) to track intermediate formation.
- Purification via column chromatography (silica gel, gradient elution) to isolate the N-alkylated product .
Advanced optimization may involve flow chemistry for exothermic steps, improving yield and scalability .
How can the Z-configuration of the imine group be confirmed experimentally?
Methodological Answer:
- Single-crystal X-ray diffraction provides definitive proof by resolving spatial arrangements of substituents around the C=N bond .
- NOESY NMR can detect through-space interactions (e.g., imine proton proximity to the benzothiazole ring protons).
- 13C NMR chemical shifts for C=N in Z-isomers are typically downfield (δ ~160–165 ppm) compared to E-isomers .
What advanced spectroscopic techniques resolve structural ambiguities in halogenated benzothiazoles?
Methodological Answer:
- 2D NMR (HSQC, HMBC): Correlates ¹H-¹³C couplings to map connectivity, distinguishing between regioisomers.
- High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]⁺ for C₁₇H₁₁BrClN₂OS).
- IR spectroscopy: Identifies amide C=O stretches (~1680 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹) .
How can reaction yields be optimized in multi-step syntheses?
Methodological Answer:
- Step-wise optimization: Vary catalysts (e.g., TBHP for oxidations) and solvents (DMF vs. THF) for each step.
- Flow chemistry: Enhances mixing and heat transfer in critical steps (e.g., cyclization) .
- Intermediate purification: Use recrystallization (MeOH/CHCl₃) or preparative HPLC to remove byproducts .
How do researchers address discrepancies in reported NMR data for substituted benzamides?
Methodological Answer:
- Standardized conditions: Use deuterated DMSO-d₆ or CDCl₃ with internal TMS calibration.
- Reproducibility checks: Synthesize reference compounds (e.g., unsubstituted benzothiazole) for direct comparison.
- Dynamic NMR: Resolve tautomerism or rotameric effects by varying temperature .
How does the bromo substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electrophilic substitution: Bromo directs metallation (e.g., Li-H exchange at the ortho position).
- Suzuki coupling: Use Pd(PPh₃)₄ with arylboronic acids to replace Br with aryl groups.
- DFT calculations: Predict regioselectivity by analyzing LUMO distribution .
What crystallization techniques yield high-quality single crystals of sterically hindered benzothiazolylidenes?
Methodological Answer:
- Slow evaporation: From DCM/hexane (1:3) at 4°C over 7 days.
- Seeding: Introduce microcrystals to induce controlled nucleation.
- Anti-solvent diffusion: Layer hexane over a saturated EtOAc solution .
How can green chemistry principles be applied to the synthesis?
Methodological Answer:
- Solvent replacement: Use cyclopentyl methyl ether (CPME) instead of DCM.
- Catalytic oxidants: TBHP in ethanol reduces waste compared to stoichiometric reagents.
- Water-mediated reactions: For amide couplings or cyclizations .
What strategies mitigate decomposition of the prop-2-yn-1-yl group during storage?
Methodological Answer:
- Storage conditions: Argon atmosphere, amber vials at -20°C.
- Stabilizers: Add 0.1% BHT to inhibit radical-mediated degradation.
- Lyophilization: Remove moisture to prevent hydrolysis .
How is biological target engagement validated in enzyme inhibition assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
